molecular formula C21H21N3OS B2829449 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-87-2

3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

カタログ番号: B2829449
CAS番号: 396721-87-2
分子量: 363.48
InChIキー: QJJGVYNKGASCLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazol scaffold substituted with a 2-methylphenyl group. This structure combines aromatic and heterocyclic moieties, making it relevant for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminothieno-pyrazol derivatives, followed by purification via chromatography or crystallization .

特性

IUPAC Name

3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-9-16(10-15(13)3)21(25)22-20-17-11-26-12-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGVYNKGASCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

作用機序

The mechanism of action of 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

類似化合物との比較

Table 1: Key Properties of the Target Compound and Analogs

Compound Molecular Formula Key Substituents Synthesis Method
Target Compound C₂₄H₂₅N₃OS 3,4-Dimethylbenzamide, 2-methylphenyl Coupling of substituted benzoyl chloride
Analog 1 (392252-95-8) C₂₀H₁₉N₃OS 2-Methylbenzamide, phenyl Similar coupling with 2-methylbenzamide
Analog 2 (396721-89-4) C₂₅H₂₇N₃OS 3,4-Dimethylbenzamide, 2,4-dimethylphenyl Multi-step alkylation and acylation
Analog 3 C₁₁H₁₅NO₂ 3-Methylbenzamide, hydroxyalkyl Direct reaction of benzoyl chloride

Research Findings and Functional Implications

Steric and Lipophilic Profiles: The 2-methylphenyl group on the thieno-pyrazol scaffold balances steric bulk and lipophilicity, whereas Analog 2’s 2,4-dimethylphenyl increases hydrophobicity, which may affect membrane permeability .

Synthetic Challenges: The thieno-pyrazol scaffold in the target compound requires precise regioselective synthesis, contrasting with Analog 3’s simpler hydroxyalkylamide structure .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide?

  • Methodological Answer : Synthesis involves multi-step reactions starting with the thieno[3,4-c]pyrazole core. Cyclization of precursors (e.g., thiophene derivatives and hydrazines) under reflux conditions is critical. Optimization includes:
  • Temperature control (60–80°C) to prevent side reactions.
  • Use of polar aprotic solvents (DMF or DMSO) to enhance reactivity .
  • Catalysts like sodium hydride for efficient ring closure .
  • Reaction monitoring via TLC/HPLC to ensure intermediate purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and confirms substitution patterns .
  • Mass spectrometry : Validates molecular weight (e.g., M⁺ peak at m/z 420–450) .
  • X-ray crystallography : Resolves bond lengths/angles in the fused thienopyrazole system .
  • Thermal analysis (DSC/TGA) : Determines melting points (e.g., 180–200°C) and thermal stability .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to study interactions with the benzamide moiety .
  • Cellular viability : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Receptor binding : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Systematic modifications and testing:
  • Substituent variation : Compare methyl (current compound) vs. nitro/fluoro groups (analogs in ) on biological activity.
  • Core modifications : Replace thienopyrazole with pyridopyrazole (see ) to assess ring system impact.
  • In silico modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
  • Data correlation : Tabulate IC₅₀ values against substituent electronic parameters (Hammett constants) .

Q. Example SAR Table :

Substituent (R)Target EnzymeIC₅₀ (µM)Reference
3,4-dimethylCOX-20.85
4-fluoroEGFR0.12
3-nitroProtease>10

Q. How to resolve contradictions in reported biological activities across structural analogs?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines, enzyme sources, and assay conditions (pH, temperature) .
  • Control for purity : Use HPLC-validated samples (>95% purity) to exclude impurity-driven artifacts .
  • Mechanistic studies : Conduct SPR (surface plasmon resonance) to validate direct target binding vs. off-target effects .
  • Meta-analysis : Compare data from analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives ) to identify substituent-specific trends.

Q. What computational strategies predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG liability .
  • Metabolite identification : Employ Mass Frontier to simulate Phase I/II metabolism (e.g., hydroxylation of methyl groups) .
  • Toxicity profiling : Leverage ProTox-II for organ-specific toxicity predictions (e.g., hepatotoxicity risk) .

Q. How to optimize reaction yields for scale-up synthesis?

  • Methodological Answer :
  • Flow chemistry : Transition from batch to continuous flow reactors for improved heat/mass transfer .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) .
  • Solvent recycling : Implement distillation systems for DMF recovery .
  • DoE (Design of Experiments) : Optimize temperature, stoichiometry, and mixing rates via fractional factorial designs .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • HPLC-MS monitoring : Identify degradation products (e.g., hydrolyzed benzamide) .
  • Lyophilization studies : Assess stability in lyophilized vs. solution states over 6 months .

Q. How to elucidate the mechanism of action (MOA) in cellular pathways?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers) .
  • Phosphoproteomics : Enrichment for phosphorylated proteins to map kinase signaling disruptions .
  • CRISPR screening : Knockout candidate targets (e.g., AKT1) to confirm functional relevance .

Q. What advanced imaging techniques localize the compound in biological systems?

  • Methodological Answer :
  • Fluorescent tagging : Synthesize a BODIPY-conjugated analog for live-cell imaging .
  • Autoradiography : Use ¹⁴C-labeled compound to track distribution in animal models .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。